molecular formula C7H8N4O2 B185268 [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- CAS No. 63870-38-2

[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-

Cat. No. B185268
CAS RN: 63870-38-2
M. Wt: 180.16 g/mol
InChI Key: WKWVHRXHNMBIAL-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-” is a compound with the molecular formula C5H4N4 . It is a type of [1,2,4]Triazolo[1,5-a]pyrimidine . This compound is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, a series of [1,2,4]triazolo[1,5-a]pyrimidine-cored push-pull compounds, bearing ethynyl moieties, was effectively prepared using a transition-metal-free strategy involving the direct C−H functionalization of [1,2,4]triazolo[1,5-a]pyrimidine scaffold with the Grignard-Iocich reagents (ethynylmagnesium bromides) .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray crystallography . The angular structure of norbornene based [1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-ones was confirmed by single crystal X-ray crystallography .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, thermal retro Diels–Alder (RDA) reaction of 7a–h and 11a,c–e resulted in the target compounds 4a–h as single products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 120.11 g/mol, XLogP3-AA of 0.1, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 0, Exact Mass of 120.043596145 g/mol, Monoisotopic Mass of 120.043596145 g/mol, and Topological Polar Surface Area of 43.1 Ų .

Scientific Research Applications

Antibacterial Activity

Triazole-containing hybrids, such as [1,2,4]Triazolo[1,5-a]pyrimidines, have demonstrated promising antibacterial activity against Staphylococcus aureus, including drug-resistant strains. These compounds act as potent inhibitors of critical bacterial enzymes like DNA gyrase and topoisomerase IV, and have been found to exert multiple mechanisms of action, making them potential candidates for developing new antibacterial agents (Li & Zhang, 2021).

Anticancer Properties

Derivatives of triazole and pyrimidine scaffolds, such as [1,2,4]Triazolo[1,5-a]pyrimidines, are being explored for their anticancer properties. These compounds are part of a broader class of heterocyclic compounds that have shown significant activity against various cancer cell lines. The structural flexibility of these scaffolds allows for the synthesis of derivatives with enhanced biological activity and reduced toxicity, making them attractive candidates for anticancer drug development (Cherukupalli et al., 2017).

Central Nervous System (CNS) Applications

Compounds bearing the pyrazolo[1,5-a]pyrimidine scaffold have been investigated for their potential CNS activities, including anticonvulsant, anxiolytic, and antidepressant effects. The structural similarity of [1,2,4]Triazolo[1,5-a]pyrimidines to these compounds suggests potential applications in CNS disorder treatment, highlighting the importance of further research in this area to explore their therapeutic benefits (Saganuwan, 2017).

Antiviral and Antimalarial Activities

The triazole and pyrimidine cores are known for their antiviral and antimalarial activities. Compounds containing these heterocyclic moieties have been explored for their efficacy against various viral infections and Plasmodium species, the causative agents of malaria. Given the structural relevance, [1,2,4]Triazolo[1,5-a]pyrimidines could serve as a basis for synthesizing new antiviral and antimalarial agents, addressing the urgent need for novel treatments due to the emergence of drug-resistant strains (Phillips & Rathod, 2010).

properties

IUPAC Name

2-(hydroxymethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-4-2-6(13)11-7(8-4)9-5(3-12)10-11/h2,12H,3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWVHRXHNMBIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0070021
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0070021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-

CAS RN

63870-38-2
Record name 2-(Hydroxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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